

1-(7-Bromoquinolin-3-yl)ethanone molecular weight and formula

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Compound of Interest

Compound Name: 1-(7-Bromoquinolin-3-yl)ethanone

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An In-Depth Technical Guide to **1-(7-Bromoquinolin-3-yl)ethanone**: Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with quinoline-based heterocyclic compounds. It provides a detailed overview of the physicochemical properties, synthetic methodologies, characterization, and potential applications of **1-(7-Bromoquinolin-3-yl)ethanone**, a key intermediate in medicinal chemistry and materials science.

Physicochemical and Structural Properties

1-(7-Bromoquinolin-3-yl)ethanone is a substituted quinoline derivative featuring a bromine atom at the 7-position and an acetyl group at the 3-position. These functional groups provide versatile handles for further chemical modification, making it a valuable building block in synthetic organic chemistry.

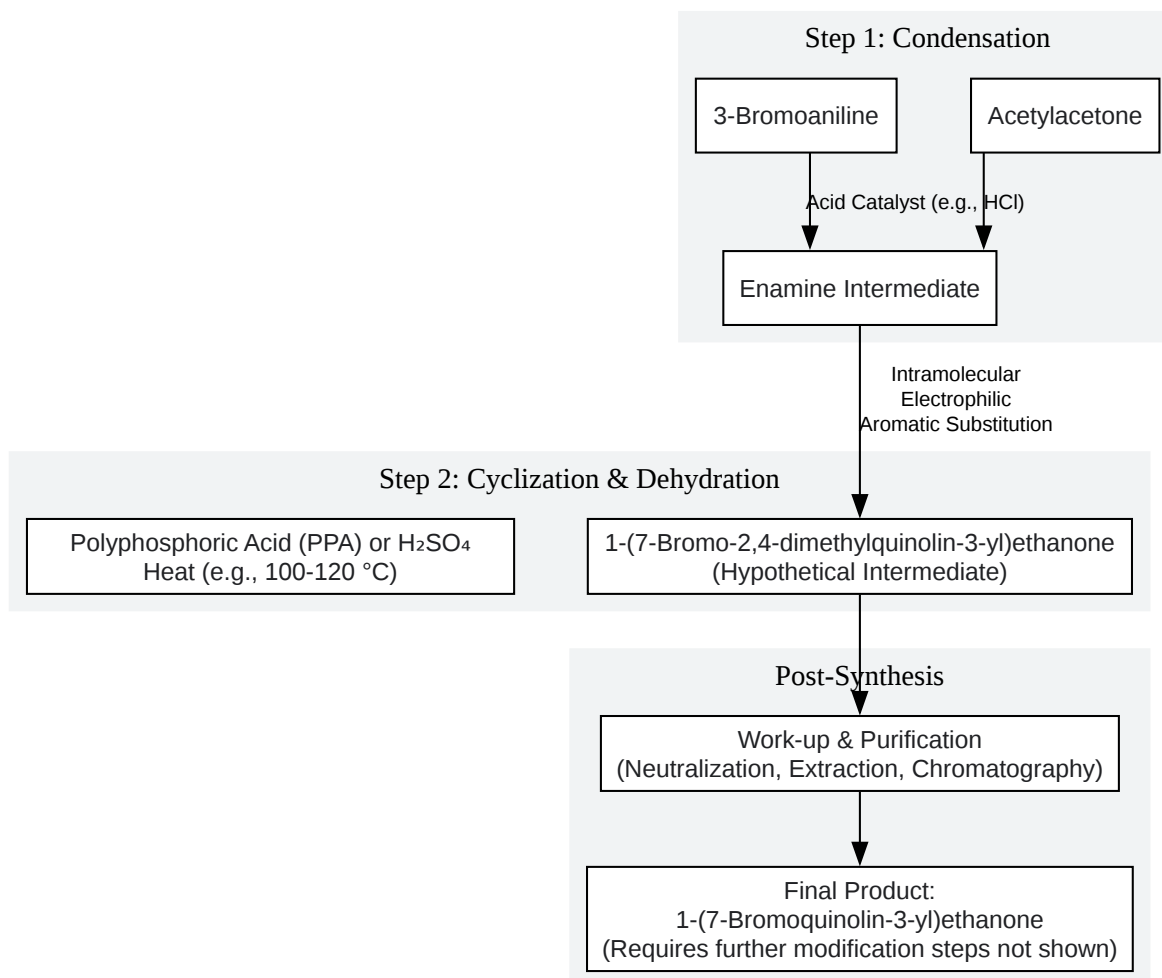
Property	Value	Source(s)
IUPAC Name	1-(7-bromoquinolin-3-yl)ethanone	N/A
CAS Number	1228552-87-1	[1][2]
Molecular Formula	C ₁₁ H ₈ BrNO	[1][2][3]
Molecular Weight	250.09 g/mol	[1][2]
SMILES Code	<chem>CC(=O)C1=CC2=C(C=C1)N=CC=C2Br</chem>	[2]
Appearance	Typically an off-white to yellow solid	General chemical knowledge
Storage	Sealed in a dry environment at room temperature	[2]

Synthesis and Purification

The synthesis of **1-(7-Bromoquinolin-3-yl)ethanone** is not widely detailed in the literature, however, its structure lends itself to established synthetic strategies for quinoline derivatives. A plausible and robust approach involves a cyclization reaction followed by functionalization, or acylation of a pre-formed bromoquinoline core.

Proposed Synthetic Pathway: Combes Quinoline Synthesis

The Combes synthesis provides a direct route to the quinoline core via the acid-catalyzed reaction of an aniline with a β -diketone. This protocol outlines a logical pathway starting from 3-bromoaniline.



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Caption: Proposed Combes synthesis workflow for a related quinoline core.

Experimental Protocol:

- Step 1: Enamine Formation: To a solution of 3-bromoaniline (1.0 eq) in toluene, add acetylacetone (1.1 eq) and a catalytic amount of p-toluenesulfonic acid. The mixture is

heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC until the starting aniline is consumed.

- Rationale: This condensation reaction forms the key enamine intermediate. The azeotropic removal of water drives the equilibrium towards product formation.
- Step 2: Cyclization: The crude enamine intermediate is slowly added to pre-heated polyphosphoric acid (PPA) or concentrated sulfuric acid at approximately 120 °C. The mixture is stirred for 2-4 hours.
 - Rationale: The strong acid protonates the enamine, facilitating an intramolecular electrophilic aromatic substitution onto the aniline ring, followed by dehydration to form the aromatic quinoline system.
- Step 3: Work-up and Purification: The reaction mixture is cooled and carefully poured onto crushed ice, then neutralized with a saturated solution of sodium hydroxide until basic. The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol.
 - Rationale: The quench and neutralization steps are critical for safety and for isolating the product from the highly acidic reaction medium. Chromatography separates the desired product from unreacted starting materials and side products.

Spectroscopic Characterization

Structural verification of **1-(7-Bromoquinolin-3-yl)ethanone** relies on a combination of standard spectroscopic techniques. The expected data provides a benchmark for confirming the identity and purity of the synthesized compound.

Technique	Expected Observations
^1H NMR	- Aromatic protons on the quinoline ring (approx. δ 7.5-9.5 ppm) exhibiting characteristic doublet and singlet patterns. A proton at C2 or C4 would appear as a distinct singlet at a high chemical shift. - A sharp singlet for the three methyl protons of the acetyl group (approx. δ 2.7 ppm).
^{13}C NMR	- A signal for the carbonyl carbon of the ketone (approx. δ 197 ppm). - Multiple signals in the aromatic region (approx. δ 120-150 ppm) corresponding to the nine carbons of the quinoline ring. - A signal for the methyl carbon (approx. δ 26 ppm).
Mass Spec (MS)	- A molecular ion peak (M^+) and an ($M+2$) ⁺ peak of nearly equal intensity (~1:1 ratio), which is the characteristic isotopic signature of a molecule containing one bromine atom.
Infrared (IR)	- A strong C=O stretching vibration for the ketone (approx. 1680-1700 cm^{-1}). - C=N and C=C stretching vibrations characteristic of the quinoline aromatic system (approx. 1500-1600 cm^{-1}).

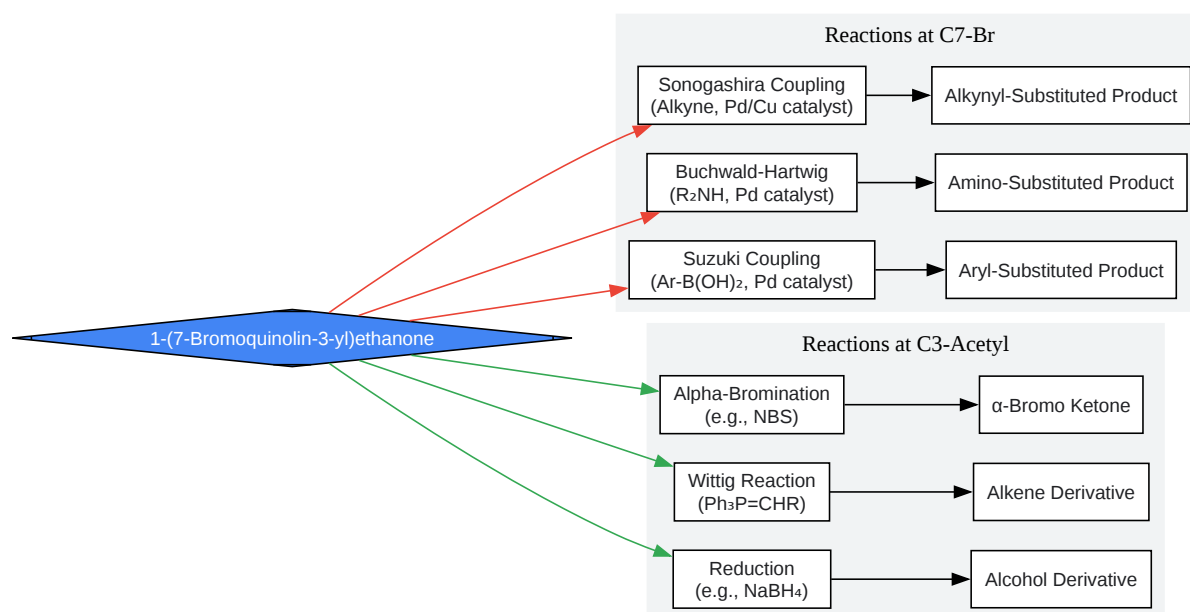
Applications in Research and Drug Development

The true value of **1-(7-Bromoquinolin-3-yl)ethanone** lies in its utility as a versatile intermediate for constructing more complex molecules. The quinoline nucleus is a privileged scaffold found in numerous pharmaceuticals, known for a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.^{[4][5]}

Key Reactive Sites and Potential Transformations:

- The Bromine Atom (C7): This site is ideal for carbon-carbon and carbon-heteroatom bond-forming reactions, such as:

- Suzuki-Miyaura Coupling: To introduce new aryl or vinyl groups.
- Buchwald-Hartwig Amination: To install amine functionalities.
- Sonogashira Coupling: To add alkyne moieties.
- The Acetyl Group (C3): The ketone functionality allows for a diverse range of chemical transformations:
 - Reduction: To form a secondary alcohol, which can be a precursor for esters or ethers.
 - Wittig Reaction: To convert the ketone into an alkene.
 - Alpha-Halogenation: To introduce a reactive site adjacent to the carbonyl for further elaboration.



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Caption: Potential derivatization pathways for the title compound.

This strategic functionalization enables the synthesis of large libraries of novel compounds for high-throughput screening in drug discovery programs. Brominated quinoline derivatives are recognized as crucial starting materials for chemists aiming to develop new therapeutic agents. [6]

Safety and Handling

As with all laboratory chemicals, **1-(7-Bromoquinolin-3-yl)ethanone** should be handled with appropriate care.

- Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[2]

Conclusion

1-(7-Bromoquinolin-3-yl)ethanone is a strategically important chemical intermediate characterized by its bromo- and acetyl-functionalized quinoline core. Its defined physicochemical properties and the versatility of its reactive sites make it an invaluable building block for the synthesis of novel compounds, particularly in the field of pharmaceutical research and development. The methodologies and applications outlined in this guide provide a foundational resource for scientists leveraging this compound in their synthetic endeavors.

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